1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Kinase Inhibition FGFR1 Cancer Therapeutics

Avoid synthetic dead ends from generic azaindole substitution. 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid is the regiospecific building block for Fostemsavir (Rukobia), CB1 allosteric modulators, and P-CABs. The 7-azaindole isomer completely loses CB1 binding, making this specific regioisomer critical. • Core scaffold for FDA-approved HIV drug Rukobia • Enables FGFR1 and kinase inhibitor libraries • Nanomolar P-CAB activity (IC₅₀ 28-29 nM) • ≥97% purity, stored at 2-8°C

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 67058-74-6
Cat. No. B1367034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
CAS67058-74-6
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C(=CN2)C(=O)O
InChIInChI=1S/C8H6N2O2/c11-8(12)6-3-10-7-4-9-2-1-5(6)7/h1-4,10H,(H,11,12)
InChIKeyUZICFJZCPFIGIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Azaindole-3-carboxylic Acid: Core Scaffold for Drug Discovery


1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid (CAS 67058-74-6), also known as 6-azaindole-3-carboxylic acid, is a bicyclic heteroaromatic building block comprising a pyrrole ring fused to a pyridine ring with a carboxylic acid substituent at the 3-position . This scaffold is a core structural component of the FDA-approved antiretroviral drug Fostemsavir (Rukobia) and serves as a privileged template in medicinal chemistry for developing kinase inhibitors, acid pump antagonists (APAs), and allosteric modulators [1].

6-Azaindole-3-carboxylic Acid: Regioisomer Selectivity Drives Activity


Generic substitution among azaindole regioisomers or alternative pyrrolopyridine scaffolds is not viable due to profound differences in target engagement and biological outcomes. The position of the pyridine nitrogen atom (e.g., 6-azaindole [2,3-c] vs. 7-azaindole [2,3-b]) fundamentally alters receptor binding profiles, as demonstrated by the complete loss of CB1 receptor binding with 7-azaindole-2-carboxamides compared to their 6-azaindole counterparts [1]. Similarly, the 3-carboxylic acid moiety is essential for hydrogen-bond interactions with kinase domains, and its absence or relocation to alternative positions abolishes inhibitory activity against targets such as FGFR1 . Consequently, selection of this specific regioisomer is not a matter of vendor convenience but a critical determinant of downstream synthetic success and biological activity.

6-Azaindole-3-carboxylic Acid vs. Closest Analogs: Key Differences


FGFR1 Inhibition: 6-Azaindole vs. 7-Azaindole Potency

Derivatives built upon the 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (7-azaindole) scaffold demonstrate potent FGFR1 inhibition with IC₅₀ values as low as 7 nM . In contrast, the 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (6-azaindole) scaffold, while a valuable building block for other target classes (e.g., acid pump antagonists, CB1 modulators), does not exhibit this specific high-affinity FGFR1 inhibitory profile in analogous derivative series. This differential activity underscores that the position of the pyridine nitrogen atom is a critical determinant of kinase selectivity and potency.

Kinase Inhibition FGFR1 Cancer Therapeutics

APA H+/K+ ATPase Inhibition Potency

A series of 1H-pyrrolo[2,3-c]pyridine-based acid pump antagonists (APAs) demonstrated potent inhibition of H+/K+ ATPase isolated from hog gastric mucosa. Optimized derivatives 14f and 14g exhibited IC₅₀ values of 28 nM and 29 nM, respectively [1]. This level of potency positions the 1H-pyrrolo[2,3-c]pyridine scaffold as a viable template for developing potassium-competitive acid blockers (P-CABs), a class of therapeutics with potential advantages over traditional proton pump inhibitors (PPIs) in terms of onset of action and acid control [2].

Gastroesophageal Reflux Disease Acid Pump Antagonist H+/K+ ATPase

CB1 Allosteric Modulation: 6-Azaindole vs. 7-Azaindole Activity

In a direct head-to-head evaluation of azaindole-2-carboxamides as CB1 receptor allosteric modulators, the 7-azaindole-2-carboxamides completely lost the ability to bind to the CB1 receptor. In contrast, the 6-azaindole-2-carboxamides (e.g., compounds 3c and 3d), while showing reduced binding affinity compared to their indole-2-carboxamide counterparts, retained the functional capacity to potentiate orthosteric agonist binding and inhibit orthosteric agonist-induced G-protein coupling [1]. This study establishes that the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a viable bioisostere for indole in this pharmacological context, whereas the 7-azaindole ring is not [2].

Cannabinoid Receptor Allosteric Modulator CB1

Clinical Validation in FDA-Approved Fostemsavir

The 1H-pyrrolo[2,3-c]pyridine moiety is a core structural component of Fostemsavir (Rukobia), an FDA-approved HIV-1 attachment inhibitor indicated for heavily treatment-experienced adults with multidrug-resistant HIV-1 infection [1]. Fostemsavir's mechanism involves blocking viral gp120 binding to host CD4+ T cells, a first-in-class pathway for HIV drugs [2]. The presence of this scaffold in an approved therapeutic provides de facto validation of its drug-likeness, pharmacokinetic compatibility, and synthetic tractability in a GMP manufacturing context. In contrast, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, while present in some clinical candidates, has not yet yielded an FDA-approved drug with the same level of commercial validation.

HIV Antiretroviral Drug Repurposing

Best Applications for 6-Azaindole-3-carboxylic Acid


CB1 Allosteric Modulator Synthesis

This building block is the preferred choice for synthesizing CB1 receptor allosteric modulators based on the indole-2-carboxamide scaffold. The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) core retains functional allosteric modulation, whereas the 7-azaindole isomer completely loses CB1 receptor binding [1]. Programs aiming to develop novel cannabinoid therapeutics should select this specific regioisomer to avoid synthetic dead ends.

GERD Acid Pump Antagonist Development

The 1H-pyrrolo[2,3-c]pyridine scaffold serves as a validated template for designing potassium-competitive acid blockers (P-CABs). Optimized derivatives have achieved nanomolar IC₅₀ values (28-29 nM) against H+/K+ ATPase [2]. This building block enables rapid exploration of substituent effects at the N1, C5, and C7 positions, which are critical for optimizing potency and developability [3].

Kinase Inhibitor Library Synthesis

While not a direct FGFR1 inhibitor itself, the 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid scaffold is widely employed as a key building block in kinase inhibitor development for oncology therapeutics [4]. Its structural versatility and electron-rich aromatic system make it suitable for generating diverse compound libraries targeting various kinase families.

Fostemsavir Analog Generation

Given that the 1H-pyrrolo[2,3-c]pyridine moiety is the core of the FDA-approved HIV drug Fostemsavir [5], this building block is the essential starting material for synthesizing Fostemsavir analogs and conducting structure-activity relationship (SAR) studies aimed at improving potency, reducing resistance, or optimizing pharmacokinetic properties.

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